N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide
Vue d'ensemble
Description
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide, also known as EACA or Tranexamic acid, is an antifibrinolytic agent that is commonly used in the medical field. It has been widely studied for its ability to prevent excessive bleeding and has shown promising results in various clinical settings.
Applications De Recherche Scientifique
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been extensively studied for its ability to prevent excessive bleeding in various clinical settings. It has been used in surgeries, trauma patients, and women with heavy menstrual bleeding. Additionally, N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been studied for its potential use in preventing hemorrhage in patients with acute promyelocytic leukemia. N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has also been studied for its potential use in preventing postpartum hemorrhage.
Mécanisme D'action
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide works by inhibiting the breakdown of fibrin, which is a protein that is involved in blood clotting. It binds to plasminogen, which is a protein that activates the breakdown of fibrin. By inhibiting the activation of plasminogen, N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide prevents the breakdown of fibrin and promotes blood clotting.
Biochemical and Physiological Effects
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to have minimal side effects and is generally well-tolerated by patients. It has a half-life of approximately 2 hours and is primarily excreted through the kidneys. N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to increase the risk of thrombotic events in some patients, but the overall risk is low.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide is a useful tool for researchers studying blood clotting and fibrinolysis. It can be used to investigate the effects of fibrinolysis inhibition on various physiological processes. However, N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has limitations in that it only inhibits the breakdown of fibrin and does not affect other aspects of blood clotting.
Orientations Futures
There are several future directions for research on N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide. One area of interest is the potential use of N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide in preventing bleeding in patients with hemophilia. Another area of interest is the development of new antifibrinolytic agents that are more effective than N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide. Additionally, further research is needed to investigate the potential risks associated with the use of N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide in certain patient populations.
Propriétés
IUPAC Name |
N-[3-(ethylcarbamoyl)phenyl]-3-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-18-16(20)14-8-5-9-15(11-14)19-17(21)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKIXFKQKMALKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.